"1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene" as a building block in organic synthesis
"1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene" as a building block in organic synthesis
Topic: "1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene" as a building block in organic synthesis.
Strategic Deployment in Medicinal Chemistry and Advanced Synthesis
Executive Summary
In the landscape of modern drug discovery, the modulation of lipophilicity and metabolic stability is paramount.[1] 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene (CAS: 173206-37-2) serves as a specialized organofluorine building block designed to introduce the 2-(trifluoromethoxy)ethyl motif (
Unlike direct aryl trifluoromethyl ethers (
Chemical Profile & Structural Logic
The utility of this compound lies in its dual functionality: the aryl bromide serves as a reactive handle for cross-coupling, while the trifluoromethoxy-ethyl tail acts as a physicochemical modulator.
Physicochemical Specifications
| Property | Value / Description |
| Chemical Name | 1-Bromo-4-(2-(trifluoromethoxy)ethyl)benzene |
| Molecular Formula | |
| Molecular Weight | 269.06 g/mol |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Boiling Point | ~235°C (Predicted at 760 mmHg) |
| LogP (Predicted) | 4.2 ± 0.4 (High Lipophilicity) |
| Key Moiety | Trifluoromethoxy ( |
| Electronic Effect |
The "Fluorine Spacer" Advantage
The ethylene linker (
-
Conformational Flexibility: Allows the lipophilic
tail to orient into hydrophobic pockets within a protein target. -
Electronic Decoupling: The aromatic ring remains electron-rich enough for electrophilic aromatic substitutions or oxidation, unlike the electron-deficient ring in
. -
Metabolic Blocking: The terminal
blocks metabolic oxidation at the ethyl chain terminus.
Synthesis of the Building Block
While often purchased, in-house synthesis is required for scale-up or analog generation. The most robust route avoids the unstable trifluoromethoxide anion (
Validated Synthetic Route (Ag-Mediated)
Rationale: Direct nucleophilic substitution on alkyl halides using salts like
Precursor: 4-Bromophenethyl alcohol (
Protocol (Based on Qing et al. Methodology):
-
Reagents: 4-Bromophenethyl alcohol (1.0 equiv),
(3.0 equiv), Selectfluor (1.5 equiv), (4.0 equiv), (Ruppert-Prakash Reagent, 3.0 equiv). -
Solvent: Ethyl Acetate (EtOAc) / Fluorobenzene (1:1).
-
Conditions: Stir at
under atmosphere for 12 hours. -
Mechanism: The reaction proceeds via an in-situ generation of an
species, followed by oxidative coupling with the alcohol.
Workflow Diagram: Synthesis & Activation
Figure 1: Strategic synthesis of the building block via Silver-mediated oxidative trifluoromethylation of the parent alcohol.
Synthetic Utility: Divergent Applications
Once synthesized, 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene acts as a "Hub" intermediate. The aryl bromide is the primary handle.
Suzuki-Miyaura Cross-Coupling
This is the primary method for installing the
-
Standard Protocol:
-
Substrate: 1-Bromo-4-(2-trifluoromethoxy-ethyl)-benzene (1.0 eq).
-
Partner: Aryl Boronic Acid (
) (1.2 eq). -
Catalyst:
(3-5 mol%). -
Base:
(2M aq) or . -
Solvent: Dioxane/Water (4:1).
-
Temp:
. -
Note: The ethyl spacer is stable under these conditions; no
-hydride elimination occurs because the alkyl chain is not attached to the metal center (the Pd is on the aryl ring).
-
Lithium-Halogen Exchange (Nucleophile Generation)
To use the building block as a nucleophile (e.g., attacking ketones or aldehydes):
-
Reagent:
-Butyllithium ( -BuLi) or -BuLi. -
Conditions: THF,
. -
Warning: The
group is generally stable to organolithiums at low temperatures, but temperatures above may risk elimination of fluoride or decomposition.
Buchwald-Hartwig Amination
Used to link the motif to nitrogen-containing heterocycles.
-
Catalyst System:
/ XPhos or RuPhos. -
Base:
. -
Significance: Creates aniline derivatives retaining the fluorinated tail.
Divergent Synthesis Pathway Diagram
Figure 2: The reactivity profile of the building block, demonstrating its versatility in constructing complex molecular architectures.
Medicinal Chemistry Implications
Bioisosterism and Lipophilicity
The
-
Lipophilicity: The addition of the ethyl-
chain significantly increases .-
(approx) for replacing
with : +1.5 to +2.0.
-
(approx) for replacing
-
Conformation: The
bond prefers a conformation orthogonal to the plane due to anomeric effects, creating a unique 3D volume occupancy distinct from a straight alkyl chain.
Metabolic Stability
Standard ethyl chains (
-
Effect: The terminal
group sterically and electronically protects the -position. -
Result: Extended half-life (
) in microsomal stability assays compared to the non-fluorinated ethoxy or ethyl analogs.
Handling and Safety
-
Hazards: As an aryl bromide with a fluorinated ether tail, treat as an irritant (Skin Irrit. 2, Eye Irrit. 2A).
-
Stability: Stable under standard laboratory conditions. Store in a cool, dry place.
-
Incompatibility: Avoid strong oxidizing agents and extreme temperatures (>200°C) which may liberate HF or carbonyl fluoride (
).
References
-
Silver-Mediated Oxidative Trifluoromethylation of Alcohols
-
Togni Reagent Methodology (Alternative Synthesis)
-
Medicinal Chemistry of the Trifluoromethoxy Group
-
General Suzuki Coupling Protocols
- Title: Recent Advances in Suzuki–Miyaura Cross-Coupling Reaction.
- Source:C
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. mdpi.com [mdpi.com]
